(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride
Description
“(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride” (CAS: 1259603-82-1) is a chiral imidazopyridine derivative characterized by a stereogenic center at the C1 position of the ethanamine moiety. The compound consists of an imidazo[1,2-a]pyridine core fused with an ethylamine group, which is protonated as a hydrochloride salt to enhance stability and solubility.
Properties
IUPAC Name |
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7(10)8-2-3-9-11-4-5-12(9)6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMBDNGTWCEMK-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680606 | |
| Record name | (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259603-82-1 | |
| Record name | (1S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Halo Carbonyl Compounds
The imidazo[1,2-a]pyridine scaffold is classically constructed via cyclocondensation of 2-aminopyridine with α-halo carbonyl derivatives. For example, copper silicate-catalyzed reactions in ethanol enable the synthesis of 6-substituted imidazo[1,2-a]pyridines from 2-aminopyridine and phenacyl bromides at reflux (Table 1). This method achieves yields exceeding 85% and is adaptable to diverse substitution patterns.
Table 1: Copper Silicate-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Aminopyridine + 4-MeO-C6H4COCH2Br | 2-(4-MeO-phenyl)imidazo[1,2-a]pyridine | 89 |
| 2-Aminopyridine + 3-Cl-C6H4COCH2Br | 2-(3-Cl-phenyl)imidazo[1,2-a]pyridine | 82 |
A modified protocol using microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80%.
Metal-Free Groebke–Blackburn–Bienaymé Reaction
Three-component reactions between 2-aminopyridine, aldehydes, and isonitriles under perchloric acid catalysis provide 2,3-disubstituted imidazo[1,2-a]pyridines. For instance, condensation with trifluoroacetaldehyde and tert-butyl isonitrile yields 2-(trifluoromethyl)-3-(tert-butyl)imidazo[1,2-a]pyridine (95% yield). While this method efficiently introduces diversity at C2 and C3, functionalization at C6 requires post-synthetic modification.
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| Rh/(R)-BINAP | 92 | 85 |
| Ru/TsDPEN | 88 | 79 |
Chiral Resolution and Salt Formation
Diastereomeric Salt Crystallization
Racemic 1-imidazo[1,2-a]pyridin-6-ylethanamine is resolved using L-tartaric acid in EtOH/water. The (1S)-enantiomer preferentially crystallizes as the tartrate salt, yielding 99% optical purity after recrystallization.
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous Et2O, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered and dried under vacuum, yielding (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine hydrochloride as a white crystalline solid (mp 214–216°C).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is known for its pharmacological properties, particularly as a part of compounds that inhibit specific cancer-related pathways. For instance, derivatives of imidazo[1,2-a]pyridine have shown promising results in inhibiting the PI3Kα pathway, which is crucial in various cancers. A study synthesized several 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives and evaluated their biological activity against cancer cell lines, demonstrating significant antitumor effects attributed to this scaffold .
Neuropharmacological Applications
Research indicates that compounds containing the imidazo[1,2-a]pyridine structure can influence neurotransmitter systems. They have been studied for their potential use in treating neurodegenerative diseases and mood disorders. Specifically, (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride has been investigated for its effects on serotonin receptors, which play a vital role in mood regulation and anxiety .
Case Studies
Case Study 1: Antitumor Activity
In a study published in 2023, researchers synthesized a series of new compounds based on the imidazo[1,2-a]pyridine framework. These compounds were tested for their ability to inhibit PI3Kα activity and showed promising results in reducing tumor growth in vitro . The study highlighted the importance of structural modifications on the imidazo[1,2-a]pyridine core to enhance anticancer efficacy.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of imidazo[1,2-a]pyridine derivatives. The researchers found that specific modifications to the (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine structure could lead to enhanced binding affinity to serotonin receptors. This finding suggests potential applications in developing treatments for depression and anxiety disorders .
Data Table: Summary of Research Findings
| Study | Year | Focus | Findings | Implications |
|---|---|---|---|---|
| Study on PI3Kα Inhibition | 2023 | Anticancer Activity | Significant inhibition of cancer cell growth | Potential for new cancer therapies |
| Neuropharmacological Study | 2023 | Mood Disorders | Enhanced binding to serotonin receptors | Development of antidepressants |
Mechanism of Action
The mechanism of action of (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The target compound’s ethylamine group at C6 contrasts with halogenated (e.g., 6-Cl, 8-I) or carbonyl-containing derivatives, which may alter binding affinity to biological targets.
Stereochemical Influence: The (S)-configuration in the target compound may confer enantioselective interactions with chiral receptors, a feature absent in non-chiral analogues like imidazo[1,2-a]pyridine-6-carbonyl chloride.
Physicochemical Properties :
- Halogenated derivatives exhibit higher molecular weights and lipophilicity (e.g., 314.94 g/mol for 6-Cl-8-I analogue), which could influence pharmacokinetic profiles.
Biological Activity
(1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. The molecular formula is C8H10ClN3, and it features a hydrochloride salt form that enhances its solubility in aqueous environments.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cancer progression. For instance, it has been identified as a c-Met inhibitor, which plays a crucial role in cellular signaling pathways related to tumor growth and metastasis .
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves blocking the c-Met signaling pathway, which is often dysregulated in cancers such as lung and liver cancer. The compound's efficacy was demonstrated in vitro with IC50 values indicating significant cytotoxicity against these cell lines .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects. It has shown promise in inhibiting acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for (1S)-1-imidazo[1,2-a]pyridin-6-ylethanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) or SRN1 mechanisms. For example, halogenated imidazo[1,2-a]pyridines can be synthesized via nucleophilic substitution under SRN1 conditions, where the chloromethyl group reacts with sulfur or carbon nucleophiles to yield substituted derivatives . Key factors include:
- Temperature : Elevated temperatures (70–90°C) enhance reactivity in SRN1 pathways.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.
- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) resolves regioisomers.
Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| SRN1 (DMF, 80°C) | 72–85 | ≥95% |
| MCR (EtOH, reflux) | 65–78 | ≥90% |
Q. How can researchers validate the structural identity and enantiomeric purity of this compound?
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve (1S)-enantiomers. Retention time differences (ΔRt ≥ 1.2 min) confirm enantiopurity .
- NMR : -NMR signals at δ 4.1–4.3 ppm (CH-NH₂) and -NMR peaks at 52–54 ppm (C-1) validate the imidazo[1,2-a]pyridine scaffold.
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z = 208.1) confirms molecular weight.
Q. What are the critical safety protocols for handling this hydrochloride salt in laboratory settings?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation (based on analogs like [4-(aminomethyl)piperidin-1-yl]pyridin-4-ylmethanone dihydrochloride) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the (1S)-chirality influence pharmacological activity, and what methods optimize stereoselective synthesis?
The (1S)-configuration may enhance receptor binding affinity in neurological targets (e.g., GABAₐ). Stereoselective synthesis methods include:
- Asymmetric Catalysis : Use (R)-BINAP ligands with palladium catalysts to achieve >90% enantiomeric excess (ee) .
- Chiral Resolution : Diastereomeric salt formation with L-tartaric acid separates enantiomers .
Data Contradiction : Some studies report lower yields (≤60%) with chiral catalysts compared to racemic routes, necessitating trade-off analysis between purity and scalability .
Q. What analytical strategies resolve discrepancies in stability data under varying pH and temperature?
Conflicting stability reports arise from:
- pH Sensitivity : Degradation accelerates at pH < 3 (e.g., 25% decomposition in 24 hours at pH 2) .
- Thermal Stability : TGA shows 5% mass loss at 150°C, but HPLC reveals 10% impurity formation at 100°C after 48 hours.
Methodology : Accelerated stability studies (40°C/75% RH for 3 months) coupled with LC-MS/MS identify degradation products (e.g., dehydrochlorinated imidazo[1,2-a]pyridine) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : AutoDock Vina simulates binding to imidazoline I₂ receptors (PDB: 4UHR). The (1S)-enantiomer shows stronger hydrogen bonding (ΔG = -9.2 kcal/mol) than (1R) .
- MD Simulations : GROMACS reveals stable binding over 100 ns, with RMSD < 2.0 Å for the imidazo[1,2-a]pyridine core.
Q. What are the implications of substituent modifications (e.g., halogenation) on bioavailability and metabolic stability?
Q. How do contradictory reports on cytotoxicity in cell-based assays inform experimental design?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
